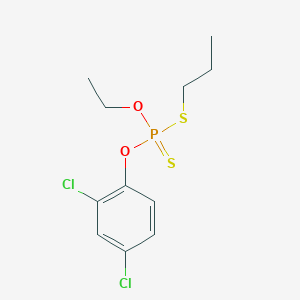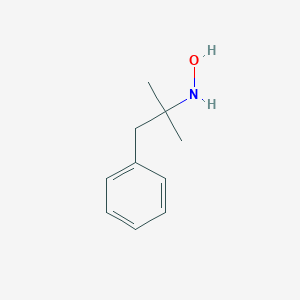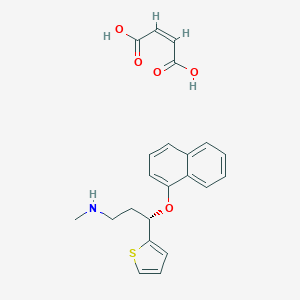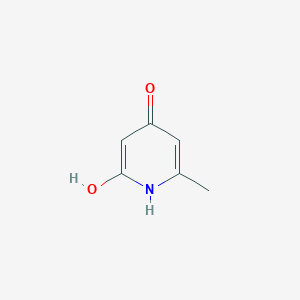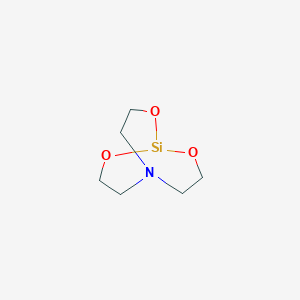
シラトラン
説明
Silatranes are a class of organosilicon compounds that have garnered significant attention due to their unique structural features and wide range of applications. These compounds are characterized by a silicon atom connected to a nitrogen atom through a pentacoordinate bond, forming part of a larger heterocyclic structure. The interest in silatranes spans various fields, including biology, material science, pharmaceutics, agriculture, and medicine, due to their diverse properties and potential uses .
Synthesis Analysis
The synthesis of silatranes typically involves the reaction of organosilanes with polyols or amines. For instance, a new class of silatranes with all six-membered rings was prepared by reacting organosilanes with tris(2-hydroxy-4,6-dimethylbenzyl)amine or by reacting Si(OMe)4 with the same amine . Optically active silatrane derivatives have been synthesized by reacting optically active triethanolamine derivatives with XSi(OMe)3 . Additionally, silatrane complexes can be synthesized by the direct reaction of SiO2 and trialkanolamines, which are explored as ceramic precursors via hydrolytic sol-gel processing .
Molecular Structure Analysis
The molecular structure of silatranes is intriguing due to the variation of the Si-N bond length based on the axial substituent of Si. X-ray analysis and theoretical studies have provided insights into the structural aspects of silatranes. For example, the Si-N distances in a series of silatranes were found to vary significantly depending on the exocyclic substituent, with a range of 2.745(4) Å to 2.025(4) Å . The molecular mechanics calculations of optically active silatrane derivatives also indicated that the substituents exist in the equatorial position, which is consistent with X-ray analysis .
Chemical Reactions Analysis
Silatranes exhibit a variety of chemical behaviors due to their unique structures. The reactivity of silatranes has been explored in the context of their potential as ligands for metal complex structures. For instance, 1-(3-aminopropyl)silatrane was synthesized and reacted with various aldehydes and metal salts to form new derivatives . Novel 1,2,3-triazole based silatranes were synthesized using a "click silylation" approach, which resulted in compounds that are more hydrolytically stable than their open chain analogues . Furthermore, silatranes with urea functionality were synthesized through nucleophilic addition of amines to isocyanatopropyltriethoxysilane, followed by transesterification with triethanolamine10.
Physical and Chemical Properties Analysis
The physical and chemical properties of silatranes are influenced by the hypervalent X-Si≡N bond. This bond plays a decisive role in the physicochemical and spectroscopic characteristics of silatranes . For example, the gas-phase electron diffraction study of methyl silatrane revealed a Si-N distance that indicates essentially no dative bonding between Si and N in the gas phase, which contrasts with the solid-state result showing a dative bond . The sol-gel processing of silatranes has been used to produce ceramic products with homogeneous microporous structures and high surface areas . Additionally, the structural aspects of SBA-1 cubic mesoporous silica synthesized via a sol-gel process using a silatrane precursor were investigated, demonstrating the influence of various synthesis parameters on the resulting material's structure and properties .
科学的研究の応用
医療用途
シラトランは、その生物学的特性により医療分野で有望視されています。傷の治癒と発毛促進の可能性が探求されています。毛包に影響を与える能力を指すパイロトロープ活性は特に注目すべきです。 さらに、シラトランは、抗腫瘍、抗癌、抗菌、抗炎症、および殺菌活性などの薬理学的特性を示します .
農業の向上
農業では、シラトランは種子の発芽と植物の成長を促進するために使用されます。 高い生理活性により、シラトランはバイオスタビライザーの優れた候補であり、作物の収量と環境ストレスに対する回復力を向上させるのに役立ちます .
材料科学のイノベーション
シラトランは、特にメソポーラスゼオタイプやポリマー形成の開発において、材料科学に大きく貢献しています。 さまざまな表面に安定で滑らかなシロキサン単分子層を形成する能力は、望ましい特性を持つ高度な材料の製造に役立ちます .
ゾルゲル化学
システムが液体「ゾル」から固体「ゲル」相への移行を伴うゾルゲルプロセスは、シラトランの使用から恩恵を受けています。 シラトランは、コーティング、光学、および電子機器の用途を持つシリカ系材料の形成に役立ちます .
原子間力顕微鏡(AFM)
ナノテクノロジーの分野では、シラトランは原子間力顕微鏡でAFMプローブの先端を修飾するために使用されます。 これにより、プローブの感度と分解能が向上し、ナノスケールでより正確な測定が可能になります .
工業製品および商業製品
シラトランは、産業では接着促進剤やゴム組成物の成分として用途があります。 その独特の化学構造は、商業製品の性能と耐久性を向上させるのに適しています .
将来の方向性
作用機序
Target of Action
Silatrane is a unique compound that has been found to interact with a variety of biological targets. Some of the primary targets of Silatrane include proteins and nucleic acids . The compound has been found to stimulate the biosynthesis of these crucial biomolecules, indicating its potential role in cellular growth and development .
Mode of Action
The mode of action of Silatrane is largely attributed to its unique structure, which includes a variation of Si–N bond length based on the axial substituent of Si . This structural feature allows Silatrane to interact with its targets in a specific manner, leading to changes in their activity. For instance, Silatrane has been found to regulate the activity of enzymes and hormones , which play crucial roles in various biological processes.
Biochemical Pathways
Silatrane affects several biochemical pathways due to its interaction with proteins and nucleic acids. By stimulating the biosynthesis of these biomolecules, Silatrane can influence the pathways they are involved in, leading to downstream effects. For example, the stimulation of protein synthesis can impact pathways related to cellular growth and development .
Pharmacokinetics
Its high physiological activity suggests that it may have good bioavailability
Result of Action
The action of Silatrane results in a variety of molecular and cellular effects. It has been found to exert a protective effect during hypo- and hyperthermia, oxygen starvation, and radiation damage . Additionally, Silatrane has shown potential for medical use to heal wounds or stimulate hair growth . It also exhibits pharmacological properties such as antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal activity .
Action Environment
The action of Silatrane can be influenced by environmental factors. For instance, Silatrane has the ability to mildly control hydrolysis, allowing it to form extremely stable and smooth siloxane monolayers almost on any surface . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of water and other environmental conditions.
生化学分析
Biochemical Properties
Silatrane’s biochemical properties are determined by its basicity, which depends on its stereoelectronic structure . It interacts with various biomolecules, and its reactivity and physicochemical properties are influenced by these interactions .
Cellular Effects
The specific biological activity of Silatrane has attracted significant attention . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Silatrane exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique reactivity is due to both the electron density distribution and the spatial structure .
Temporal Effects in Laboratory Settings
The effects of Silatrane change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Silatrane vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Silatrane is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Silatrane within cells and tissues is a complex process that involves interactions with transporters and binding proteins . Research is ongoing to understand its effects on localization or accumulation .
Subcellular Localization
The subcellular localization of Silatrane and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRZYNDNPQRQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[SiH]2OCCN1CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
283-60-3 | |
| Record name | Silatrane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




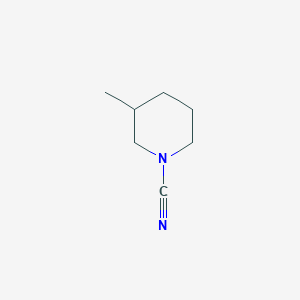
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
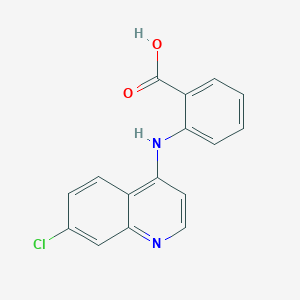


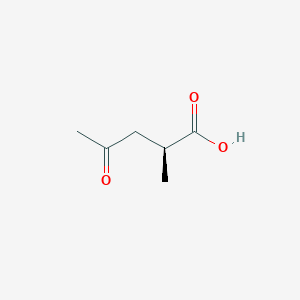
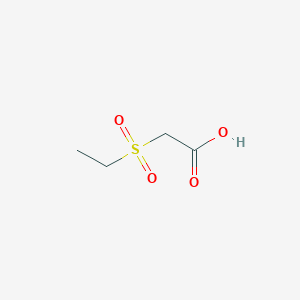
![1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propynyl]-4-(tert-butyl)piperidinium chloride](/img/structure/B128850.png)
